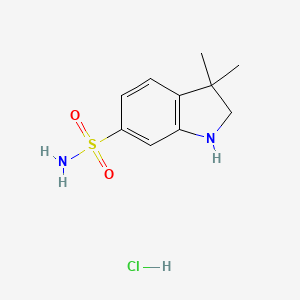![molecular formula C8H12N2O5 B13500593 2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid](/img/structure/B13500593.png)
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid is a synthetic organic compound with the molecular formula C6H9NO4 It is known for its unique structure, which includes an allyloxycarbonyl group and an aminoacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid typically involves the reaction of glycine with allyl chloroformate to form N-allyloxycarbonylglycine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity. The final product is typically purified using crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the allyloxycarbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-allyloxycarbonylglycine: Similar structure but lacks the additional acetamido group.
2-(prop-2-yn-1-yloxy)acetic acid: Contains a propynyl group instead of an allyloxy group.
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine: A lysine derivative with a similar protecting group
Uniqueness
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid is unique due to its combination of an allyloxycarbonyl group and an aminoacetic acid moiety, which provides distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H12N2O5 |
|---|---|
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H12N2O5/c1-2-3-15-8(14)10-4-6(11)9-5-7(12)13/h2H,1,3-5H2,(H,9,11)(H,10,14)(H,12,13) |
InChI-Schlüssel |
GHHFEUXEGKFJAW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)oxy]ethyl}-1-(2-methylcyclohexyl)urea](/img/structure/B13500512.png)
![N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13500519.png)
![Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate](/img/structure/B13500523.png)


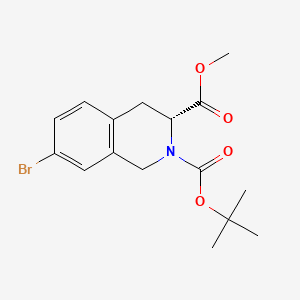
![[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol](/img/structure/B13500542.png)
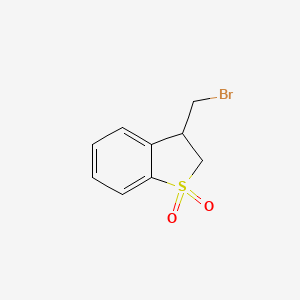
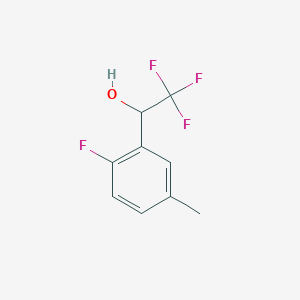
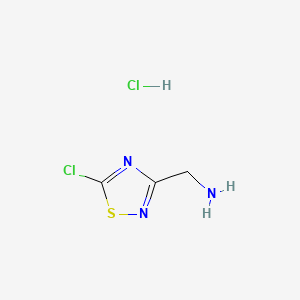
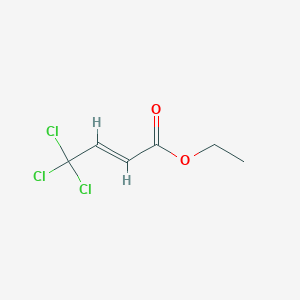
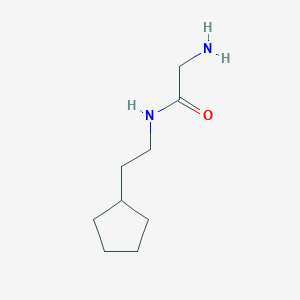
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride](/img/structure/B13500616.png)
